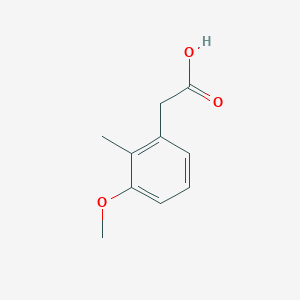

2-(3-Methoxy-2-methylphenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(3-Methoxy-2-methylphenyl)acetic acid involves various methods. One common industrial procedure is the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This reaction occurs in a relatively high aqueous solution (10–30%) at a pH value of ≤ 7 and temperatures around 50 °C. The process yields up to 95% of the desired product .

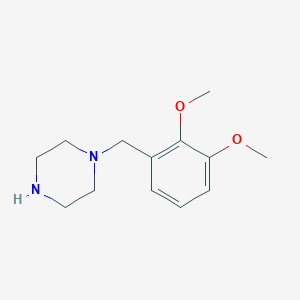

Molecular Structure Analysis

The molecular formula of 2-(3-Methoxy-2-methylphenyl)acetic acid is C10H12O3 , with an average mass of approximately 180.2 Da . The compound consists of a phenyl ring substituted with a methoxy group and an acetic acid moiety .

Applications De Recherche Scientifique

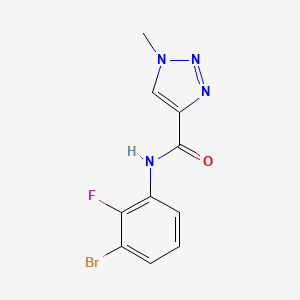

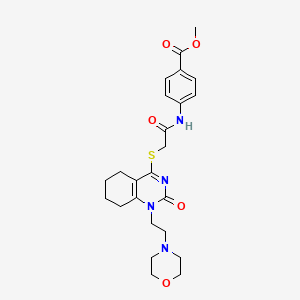

Synthesis of Novel Compounds

2-Methylindole-3-acetic acid and its derivatives play a critical role in the synthesis of novel compounds. For instance, they have been utilized in the creation of unique indole-benzimidazole derivatives. These compounds are synthesized using indole carboxylic acids and substituted o-phenylenediamines, showcasing the versatility of 2-(3-Methoxy-2-methylphenyl)acetic acid in chemical synthesis (Wang et al., 2016).

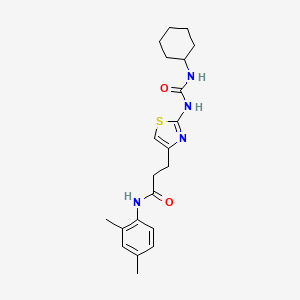

Antimicrobial and Antitubercular Activities

Another significant application is in the development of compounds with antimicrobial properties. For example, thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have shown potential in vitro against various microbial strains, indicating its utility in developing new antimicrobial agents (Noolvi et al., 2016).

Organic Synthesis and Characterization

In the field of organic chemistry, derivatives of 2-(3-Methoxy-2-methylphenyl)acetic acid are used as intermediates in the synthesis of more complex molecules. Their utility in creating diverse structures and facilitating various chemical reactions underlines their importance in synthetic chemistry research. For example, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, demonstrates unique fluorescence characteristics valuable for biomedical analysis (Hirano et al., 2004).

Novel Drug Discovery

The compound also finds applications in novel drug discovery processes. For instance, derivatives of 2-(3-Methoxy-2-methylphenyl)acetic acid have been explored for their potential as DP2 receptor antagonists in treating inflammatory and respiratory diseases (Norman, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-methoxy-2-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-8(6-10(11)12)4-3-5-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITXJZAFITXKJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxy-2-methylphenyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2747857.png)

![3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2747858.png)

![4-(6-Chloro-2-methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B2747863.png)

![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2747877.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide](/img/structure/B2747878.png)